

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylpyrazine-2-carbohydrazide

Cat. No.: B1341549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of **5-Methylpyrazine-2-carbohydrazide**. It includes a summary of its characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action, particularly as a urease inhibitor.

Core Properties of 5-Methylpyrazine-2-carbohydrazide

5-Methylpyrazine-2-carbohydrazide is a pyrazine derivative that has garnered interest for its potential biological activities. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₄ O	[1]
Molecular Weight	152.15 g/mol	[2]
Appearance	Creamy coloured crystals	
Melting Point	253-254 °C	[2]
Solubility	Soluble in chloroform, acetone, dimethyl sulfoxide	[2]

Table 2: Spectroscopic Data

Technique	Key Data Points	Source
FT-IR (cm ⁻¹)	3296, 3014 (N-H stretching), 1678 (C=O stretching), 1579, 1521	[2]
¹ H NMR (CDCl ₃ , δ ppm)	2.71 (s, 3H, CH ₃), 7.42 (d, 2H), 7.78 (d, 1H), 10.73 (s, 1H, NH)	[2]
¹³ C NMR (DMSO, δ ppm)	21.45 (CH ₃), 128.83 (2C, pyrazine ring), 159.69 (C=O)	[2]
Mass Spectrometry (EIMS: m/z (%)	152 [M] ⁺	[2]

Synthesis and Characterization

The synthesis of **5-Methylpyrazine-2-carbohydrazide** is typically achieved through a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

1. Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate)

- Objective: To convert 5-methylpyrazine-2-carboxylic acid to its methyl ester.

- Materials: 5-methylpyrazine-2-carboxylic acid, Methanol (CH_3OH), Concentrated Sulfuric Acid (H_2SO_4).
- Procedure:
 - Dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for approximately 5 hours.
 - After cooling, evaporate the solvent under reduced pressure to obtain the crude methyl ester.

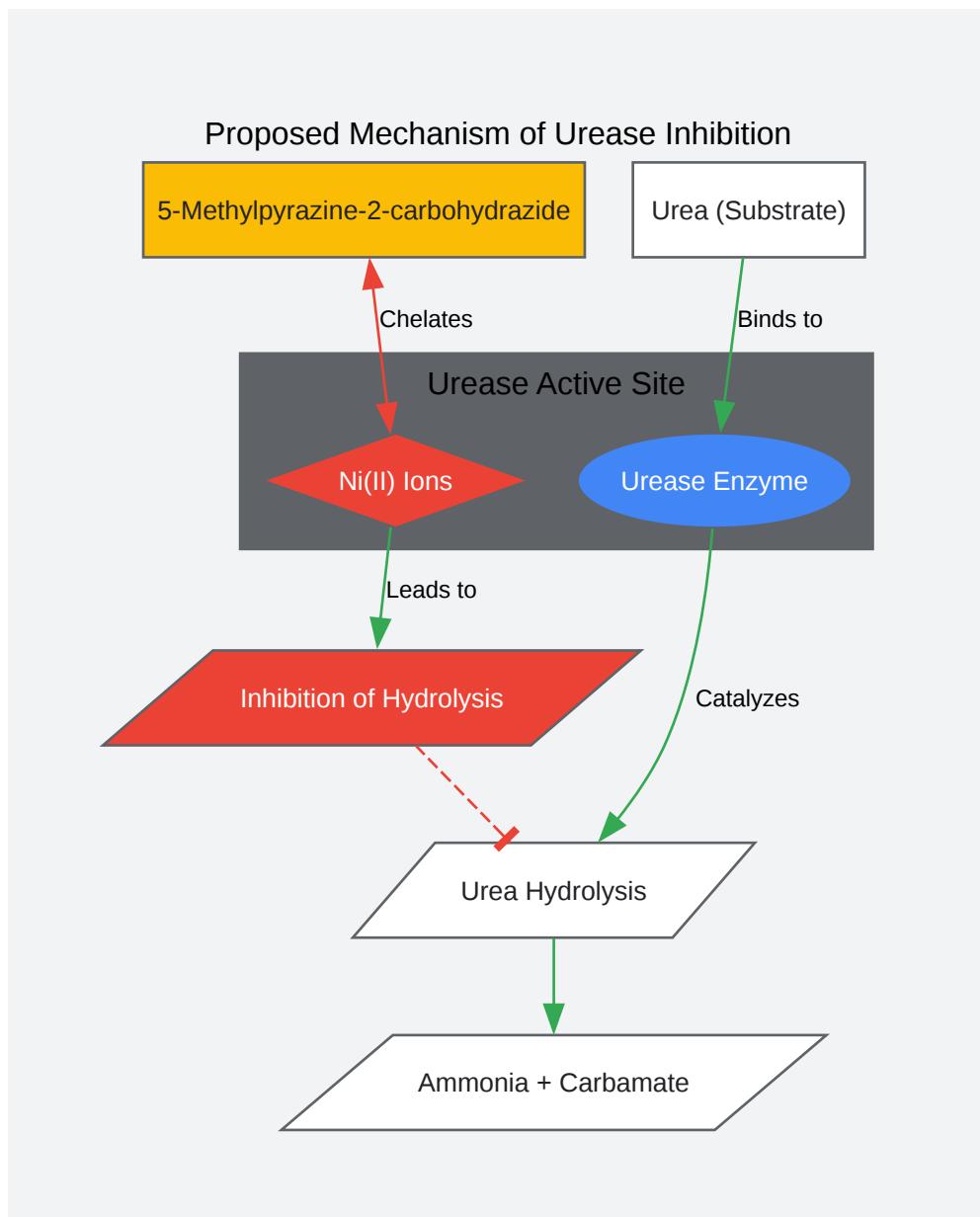
2. Synthesis of **5-Methylpyrazine-2-carbohydrazide**

- Objective: To convert the methyl ester to the corresponding carbohydrazide.
- Materials: Methyl 5-methylpyrazine-2-carboxylate, Hydrazine hydrate (80%), Methanol.
- Procedure:
 - Dissolve the methyl 5-methylpyrazine-2-carboxylate in methanol.
 - Add a twofold molar excess of 80% hydrazine hydrate.
 - Reflux the reaction mixture for 4 hours.^[3]
 - Distill off the methanol.
 - Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy colored crystals of **5-Methylpyrazine-2-carbohydrazide**.^[3]

3. Characterization Protocols

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a KBr pellet of the synthesized compound or analyze as a thin film.

- Record the spectrum over a range of 4000-400 cm⁻¹.
- Identify characteristic peaks for N-H, C=O, and aromatic C-N stretching vibrations.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer.
 - Obtain the electron ionization mass spectrum.
 - Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

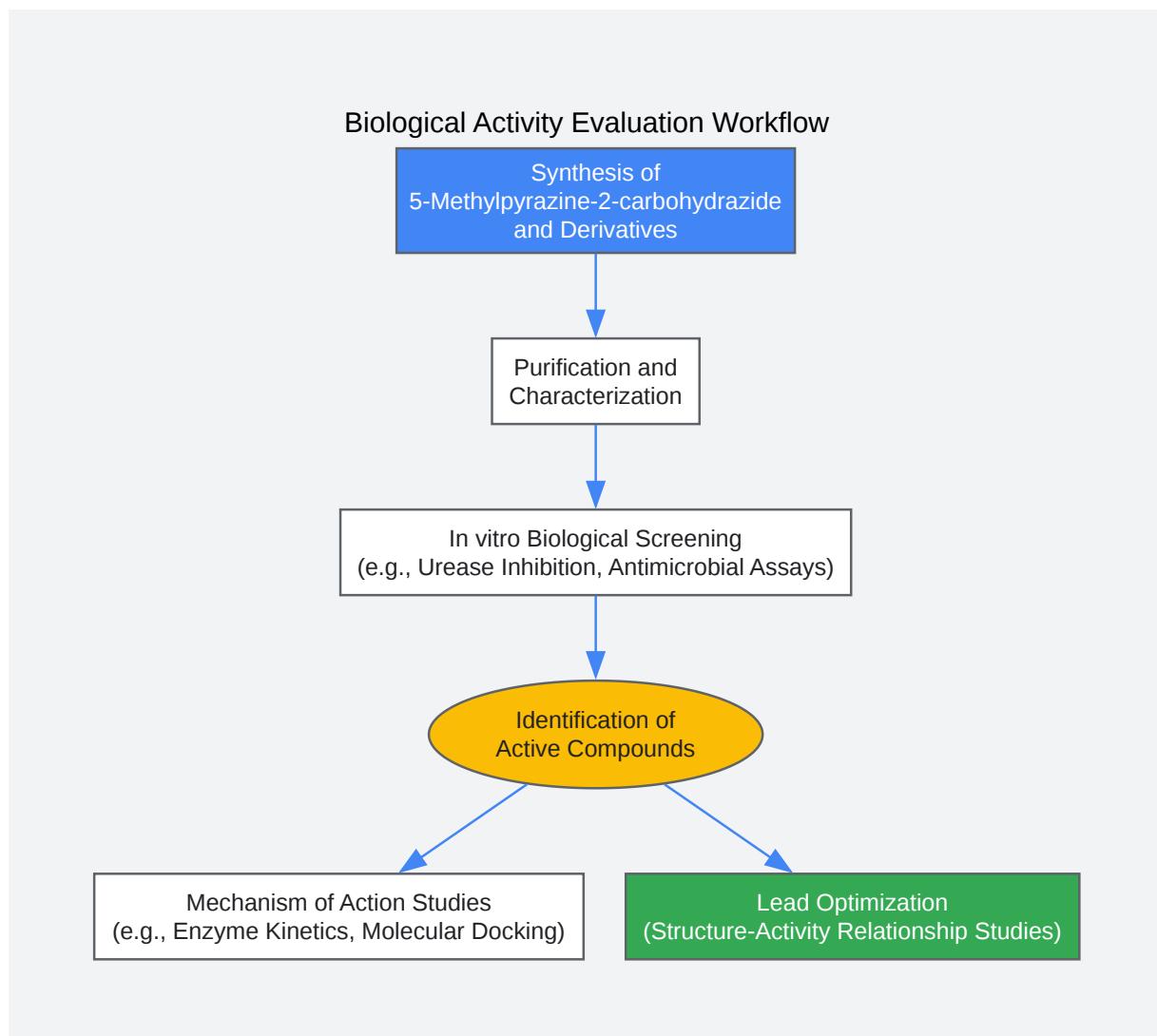

Biological Activity and Potential Signaling Pathways

5-Methylpyrazine-2-carbohydrazide and its derivatives have been investigated for a range of biological activities, including urease inhibition, antioxidant, antimicrobial, and anti-tubercular effects.[1][5]

Urease Inhibition

Hydrazide and its hydrazone derivatives are known to be effective inhibitors of the enzyme urease.[4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as *Helicobacter pylori*. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the enzyme by the carbohydrazide moiety.

While the precise signaling pathway for **5-Methylpyrazine-2-carbohydrazide**'s urease inhibition has not been explicitly detailed in the literature, a plausible mechanism can be proposed based on the known interactions of hydrazones with the urease active site.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of urease inhibition.

Antimicrobial and Anti-tubercular Activity

Derivatives of **5-methylpyrazine-2-carbohydrazide** have demonstrated notable anti-tubercular activity against *Mycobacterium tuberculosis*.^[1] The pyrazine ring is a key component of the first-line anti-tubercular drug pyrazinamide. The mechanism of action is thought to involve the conversion of the compound to its acidic form, which disrupts membrane potential and transport in *M. tuberculosis*.

The general workflow for evaluating the biological activity of such compounds is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for biological activity evaluation.

While a specific signaling pathway for the antimicrobial effects of **5-Methylpyrazine-2-carbohydrazide** is not well-established, some pyrazine derivatives have been shown to inhibit pathways like NF-κB, AKT, and ERK, which are crucial for cell survival and proliferation. Further research is needed to determine if **5-Methylpyrazine-2-carbohydrazide** acts through similar mechanisms.

Conclusion

5-Methylpyrazine-2-carbohydrazide is a versatile scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and it exhibits a range of interesting biological activities, particularly as an inhibitor of urease and as a potential anti-tubercular agent. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for improved potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341549#what-are-the-properties-of-5-methylpyrazine-2-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com